molecular formula C29H26N2O8 B2706434 N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 872198-63-5

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2706434
CAS No.: 872198-63-5
M. Wt: 530.533
InChI Key: CKGVNJZNGYGXPK-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide: is a complex organic compound that features a benzodioxole moiety, an ethoxybenzoyl group, and a dimethoxyquinolinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and quinolinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include ethyl acetate, dimethylformamide (DMF), and various catalysts to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques ensures that the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety, using reagents like sodium methoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-yl)-2-[3-(4-methoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
  • N-(1,3-benzodioxol-5-yl)-2-[3-(4-propoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide

Uniqueness

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a benzodioxole moiety, which is often associated with various bioactive properties, including antioxidant and anticancer effects.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzodioxole moiety : Known for its diverse biological activities and presence in numerous pharmaceuticals.
  • Dihydroquinoline structure : Associated with significant pharmacological effects, including antimicrobial and anti-inflammatory properties.

The molecular formula of the compound is C27H32N2O5C_{27}H_{32}N_{2}O_{5}, with a molecular weight of approximately 450.6 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate various enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to specific cellular receptors, modulating signal transduction pathways.
  • Nucleic Acid Intercalation : Potential intercalation into DNA or RNA may affect gene expression and replication processes.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies showed that related benzodioxole derivatives had IC50 values ranging from 26 to 65 µM against different cancer types, indicating a promising anticancer potential .

Antidiabetic Properties

Research has highlighted the antidiabetic potential of benzodioxole derivatives. In particular, compounds were found to inhibit α-amylase effectively:

  • IC50 values for certain derivatives ranged from 0.68 to 0.85 µM, suggesting strong inhibitory activity against carbohydrate metabolism enzymes .

Antioxidant Activity

The antioxidant properties of benzodioxole derivatives have also been explored:

  • Compounds demonstrated significant radical scavenging activities with IC50 values in the range of 11.7 to 23.5 µM .

Study on Anticancer Activity

A notable study investigated the anticancer effects of N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methylbenzenesulfonyl)-6,7-dimethoxyquinolin-4-amines]. The results indicated:

Cell LineIC50 (µM)
MCF7 (Breast)26
A549 (Lung)35
HeLa (Cervical)40

These findings support the potential use of this compound in cancer therapeutics.

Study on Antidiabetic Effects

In vivo experiments using a streptozotocin-induced diabetic mouse model showed that treatment with related benzodioxole compounds significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses . This highlights the therapeutic potential of these compounds in managing diabetes.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N2O8/c1-4-37-19-8-5-17(6-9-19)28(33)21-14-31(22-13-25(36-3)24(35-2)12-20(22)29(21)34)15-27(32)30-18-7-10-23-26(11-18)39-16-38-23/h5-14H,4,15-16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGVNJZNGYGXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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